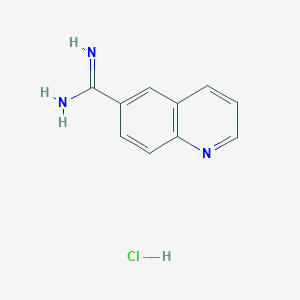

Quinoline-6-carboximidamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

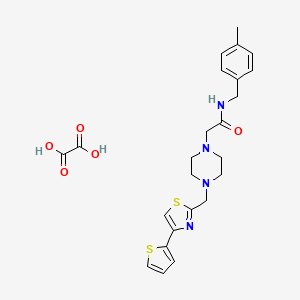

"Quinoline-6-carboximidamide; hydrochloride" refers to a chemical compound belonging to the quinoline family, known for its heterocyclic aromatic structure. Quinoline derivatives are significant due to their wide range of applications in medicinal chemistry, including their roles as antimalarial, antibacterial, and anticancer agents. The specific compound discussed here, while not directly mentioned in the retrieved papers, shares structural similarities with various synthesized quinoline derivatives, offering insights into its potential synthesis methods, molecular structure, and chemical properties.

Synthesis Analysis

Quinoline derivatives are synthesized through various methods, including cyclocondensation reactions, microwave-assisted synthesis, and reactions with hydroxylamine hydrochloride. For instance, benzo[h]pyrimido[4,5-b]quinolines are synthesized via a regiospecific cyclocondensation reaction between 6-aminopyrimidines and 2-dimethylaminomethylentetralone hydrochloride, showcasing the typical approach for quinoline derivative synthesis (Quiroga et al., 2001).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including "Quinoline-6-carboximidamide; hydrochloride," is characterized by planar aromatic systems, which are crucial for their chemical reactivity and interaction with biological targets. Spectroscopic characterization, including NMR, IR, UV/Vis, and X-ray diffractometry, helps determine the precise molecular structure, as demonstrated in the synthesis of benzimidazo[1,2-a]quinolines (Perin et al., 2011).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, reflecting their chemical properties. For example, the Vilsmeier-Haack reaction is employed for synthesizing novel quinoline derivatives, indicating their susceptibility to nucleophilic substitution and cycloaddition reactions. These reactions are pivotal for modifying the quinoline core to enhance biological activity or to tailor specific physicochemical properties (Ibrahim et al., 2013).

Applications De Recherche Scientifique

Corrosion Inhibition

Quinoline derivatives, including Quinoline-6-carboximidamide; hydrochloride, have been investigated for their corrosion inhibition properties. A study demonstrated the effectiveness of certain quinoline derivatives in preventing mild steel corrosion in hydrochloric acid solution, highlighting their potential as corrosion inhibitors. The research utilized electrochemical techniques, density functional theory, and molecular dynamic simulations to elucidate the mechanisms of action, indicating a strong correlation between theoretical and experimental findings (Lgaz et al., 2017).

Drug Discovery and Biological Activities

Quinolines have been pivotal in the treatment of diseases like malaria, arthritis, and lupus. A proteomics approach identified quinoline-binding proteins, suggesting novel targets for these drugs, which may provide insights into their mechanisms of action in various diseases (Graves et al., 2002). Furthermore, quinoline-based compounds have shown promise in anticancer activity, acting through mechanisms such as inhibition of tyrosine kinases and tubulin polymerization, underscoring their significance in cancer drug discovery (Solomon & Lee, 2011).

Synthetic Methodologies

Research on quinoline derivatives includes the development of synthetic methodologies for creating structurally diverse compounds. One study outlined a microwave-assisted synthesis of pyrimido[4,5-b]quinoline derivatives, demonstrating the method's efficiency and broader applicability for generating flavin analogues, which are valuable in various biological studies (Quiroga et al., 2010).

Mécanisme D'action

Target of Action

Quinoline-6-carboximidamide hydrochloride, like other quinoline derivatives, has been found to exhibit a broad spectrum of bioactivities . The primary targets of this compound are protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .

Mode of Action

The compound interacts with its targets, the PKs, in a way that inhibits their function . This inhibition is achieved through different mechanisms of action, which contribute to its high and selective activity . For instance, some quinoline derivatives have been found to inhibit Pim-1 kinase , a type of protein kinase involved in cell survival and proliferation.

Biochemical Pathways

The inhibition of PKs by quinoline-6-carboximidamide hydrochloride affects various biochemical pathways. One of the key pathways influenced is the apoptotic pathway . Apoptosis, or programmed cell death, is mediated through proteolytic enzymes known as caspases . The compound induces apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .

Pharmacokinetics

In silico assessment of similar quinoline-carboxamide derivatives suggests that these compounds are orally bioavailable without blood-brain barrier penetration . This implies that the compound has good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its bioavailability.

Result of Action

The result of quinoline-6-carboximidamide hydrochloride’s action is the inhibition of cell survival and proliferation, primarily in cancer cells . By inhibiting PKs and inducing apoptosis, the compound can effectively reduce the viability of cancer cells . This anti-proliferative activity is highly selective, ensuring minimal toxicity to normal human cells .

Propriétés

IUPAC Name |

quinoline-6-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3.ClH/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9;/h1-6H,(H3,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXPIAQGIUGZKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=N)N)N=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2496804.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2496807.png)

![N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2496810.png)

![4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2496820.png)

![5-[(Trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B2496823.png)